molecular formula C15H18Cl2N2O2 B5202678 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride

8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride

Cat. No. B5202678
M. Wt: 329.2 g/mol
InChI Key: CZIRFWZZUZWPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively studied for its potential therapeutic effects in various diseases.

Mechanism of Action

8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride acts as a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, stress, and mood. By blocking the effects of kappa opioid receptor activation, 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride has been shown to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, as well as to have antidepressant and anxiolytic effects. 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride is its selectivity for the kappa opioid receptor, which allows for more targeted effects and fewer side effects. However, one of the limitations of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride is its poor solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride. One area of focus is the potential therapeutic effects of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride in addiction, depression, anxiety, and pain. Another area of focus is the development of more soluble derivatives of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride that can be more easily used in lab experiments. Additionally, there is a need for further research on the safety and efficacy of 8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride in humans.

Synthesis Methods

8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride can be synthesized through a multi-step process that involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with 4-chlorobenzoyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the oxime derivative. The final product is obtained through recrystallization and purification.

Scientific Research Applications

8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride has been extensively studied for its potential therapeutic effects in various diseases, including addiction, depression, anxiety, and pain. It has been shown to block the effects of kappa opioid receptor activation, which is involved in the modulation of pain, stress, and mood.

properties

IUPAC Name

[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2.ClH/c1-18-13-6-7-14(18)9-12(8-13)17-20-15(19)10-2-4-11(16)5-3-10;/h2-5,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRFWZZUZWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=NOC(=O)C3=CC=C(C=C3)Cl)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride

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